Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride
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Overview
Description
Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride is a synthetic peptide substrate widely used in biochemical research. It is known for its fluorogenic properties, making it a valuable tool in enzymatic assays. The compound is particularly useful in studying protease activity, including kallikreins and cathepsins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride involves the coupling of amino acids proline, phenylalanine, and arginine with 7-amido-4-methylcoumarin. The process typically includes the following steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups.
Coupling Reactions: The protected amino acids are sequentially coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed to yield the desired peptide.
Coumarin Attachment: The peptide is then coupled with 7-amido-4-methylcoumarin.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the amide bond between arginine and 7-amido-4-methylcoumarin results in the release of the fluorescent 7-amido-4-methylcoumarin.
Common Reagents and Conditions
Proteases: Enzymes such as kallikreins, cathepsins, and trypsin.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH.
Temperature: Reactions are typically carried out at 37°C.
Major Products
The major product of the hydrolysis reaction is 7-amido-4-methylcoumarin, which exhibits fluorescence and can be quantitatively measured.
Scientific Research Applications
Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride has diverse applications in scientific research:
Biochemistry: Used as a fluorogenic substrate to study the activity of proteases such as kallikreins and cathepsins.
Medicine: Employed in diagnostic assays to measure enzyme activity in biological samples.
Pharmacology: Utilized in drug discovery to screen for protease inhibitors.
Molecular Biology: Applied in kinetic experiments to understand enzyme mechanisms.
Mechanism of Action
The compound acts as a substrate for proteases. Upon enzymatic cleavage, the amide bond between arginine and 7-amido-4-methylcoumarin is broken, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be detected and measured, providing insights into enzyme activity and kinetics.
Comparison with Similar Compounds
Similar Compounds
- Z-Phe-Arg 7-amido-4-methylcoumarin hydrochloride
- Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride
- Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride
Uniqueness
Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride is unique due to its specific peptide sequence, which makes it a suitable substrate for a wide range of proteases. Its high sensitivity and specificity in detecting protease activity set it apart from other similar compounds.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O5.ClH/c1-18-15-26(38)42-25-17-20(11-12-21(18)25)35-28(40)23(10-6-14-34-30(31)32)36-29(41)24(16-19-7-3-2-4-8-19)37-27(39)22-9-5-13-33-22;/h2-4,7-8,11-12,15,17,22-24,33H,5-6,9-10,13-14,16H2,1H3,(H,35,40)(H,36,41)(H,37,39)(H4,31,32,34);1H/t22-,23-,24-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFPUTDFLKFOBA-NYTZCTPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN7O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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